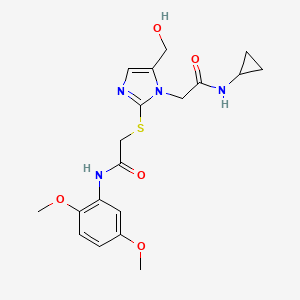

N-cyclopropyl-2-(2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O5S/c1-27-14-5-6-16(28-2)15(7-14)22-18(26)11-29-19-20-8-13(10-24)23(19)9-17(25)21-12-3-4-12/h5-8,12,24H,3-4,9-11H2,1-2H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJLVZWWLXFECI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-2-(2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula

The molecular formula of this compound is .

Structural Characteristics

The compound features a cyclopropyl group, a thioether linkage, and an imidazole ring, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 328.384 g/mol |

| CAS Number | Not specified |

| Solubility | Not extensively studied |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : It has shown potential binding affinity for various receptors, which could modulate physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties by inducing apoptosis in cancer cells.

- Antimicrobial Properties : There are indications of antimicrobial activity against certain bacterial strains.

Antitumor Activity

A study highlighted the efficacy of similar compounds in inhibiting tumor growth in vitro. For instance, derivatives of imidazole have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that N-cyclopropyl derivatives could exhibit comparable effects.

Antimicrobial Studies

Research conducted on related compounds has shown promising results against pathogenic bacteria. For example, derivatives with similar structural motifs have been tested for their ability to inhibit bacterial growth, indicating potential applications in treating infections.

Toxicity Profile

Understanding the toxicity profile is crucial for evaluating the safety of this compound. Initial assessments suggest moderate toxicity levels; however, comprehensive toxicity studies are necessary to ascertain safe dosage levels.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- The dimethoxyphenylamino group may enhance π-π stacking interactions in biological targets compared to thiophene-based analogs .

- Unlike 828273-04-7, which features a thioxo group, the target compound’s thioether linkage could reduce redox sensitivity, improving stability under physiological conditions .

Physicochemical Properties

Table 2: Predicted Properties Based on Substituents

| Property | Target Compound | 745056-00-2 | 828273-04-7 |

|---|---|---|---|

| LogP | ~2.5 (moderate) | ~3.8 (high) | ~3.2 (high) |

| Solubility (aq.) | Moderate (hydroxymethyl) | Low (thiophene, phenylmethyl) | Very low (thioxo, alkyl) |

| Metabolic Stability | High (cyclopropyl) | Moderate (2-methylpropyl) | Low (thioxo) |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.